
L-Alanyl-L-alanyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-alanyl-L-leucine is a tripeptide composed of three amino acids: two alanine residues and one leucine residue. This compound is part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in medicine, biochemistry, and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid resin support. The process begins with the attachment of the C-terminal amino acid (L-leucine) to the resin. Subsequent amino acids (L-alanine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of this compound can also be achieved through biotechnological methods, such as the use of recombinant Escherichia coli expressing specific enzymes. These methods offer advantages in terms of efficiency and scalability. Immobilized cells or enzymes can be used to enhance the stability and productivity of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-alanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions, resulting in the release of individual amino acids.
Oxidation and Reduction: The amino acid residues can undergo oxidation or reduction reactions, although these are less common for simple peptides.
Substitution: Functional groups on the amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or pepsin.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) can be employed.
Major Products
The major products of these reactions are typically the individual amino acids (L-alanine and L-leucine) or modified peptides depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
L-Alanyl-L-alanyl-L-leucine has several applications in scientific research:
Biochemistry: Used as a model compound to study peptide interactions, folding, and stability.
Medicine: Potential therapeutic applications due to its bioactive properties. Peptides like this compound can be used in drug delivery systems and as therapeutic agents.
Biotechnology: Employed in the development of peptide-based materials and nanostructures for various applications, including tissue engineering and drug delivery
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-alanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like protein synthesis, signal transduction, and cellular metabolism. For example, peptides containing leucine residues are known to activate the mTORC1 pathway, which plays a crucial role in regulating cell growth and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in medicine and biotechnology.
L-Alanyl-L-isoleucine: Similar in structure but with isoleucine instead of leucine.
L-Alanyl-L-alanine: A simpler dipeptide with two alanine residues.
Uniqueness
L-Alanyl-L-alanyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of leucine, a branched-chain amino acid, enhances its potential for modulating metabolic pathways and protein synthesis .
Propiedades
Número CAS |
54865-20-2 |
|---|---|
Fórmula molecular |
C12H23N3O4 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H23N3O4/c1-6(2)5-9(12(18)19)15-11(17)8(4)14-10(16)7(3)13/h6-9H,5,13H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t7-,8-,9-/m0/s1 |
Clave InChI |
LJTZPXOCBZRFBH-CIUDSAMLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


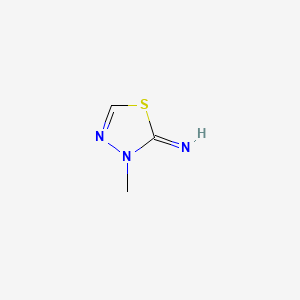
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
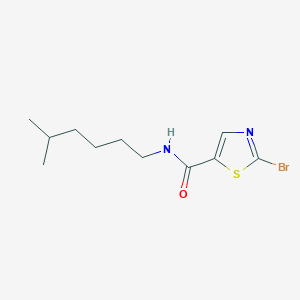

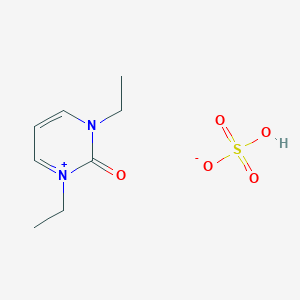

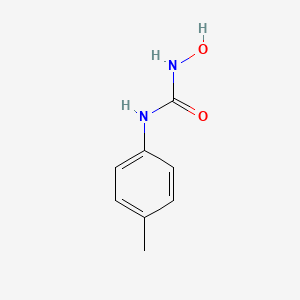
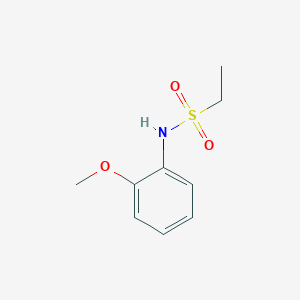

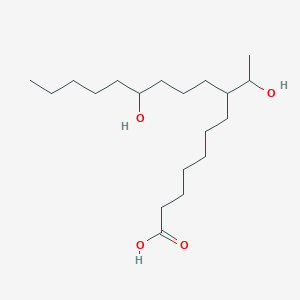
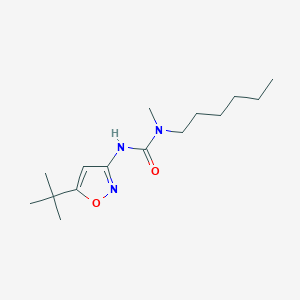
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)
